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Compound of Interest

1-(3-Hydroxy-4-
Compound Name:
iodophenyl)ethanone

Cat. No.: B11858398

Get Quote

Executive Summary & Structural Context

1-(3-Hydroxy-4-iodophenyl)ethanone represents a specific regiochemical challenge in
aromatic substitution. Unlike its more common isomer (4-hydroxy-3-iodoacetophenone), this
scaffold places the iodine atom para to the acetyl group and ortho to the hydroxyl group.

This specific arrangement creates a unique electronic environment:

» Synergistic Directing Effects: The hydroxyl group (activator) and acetyl group (deactivator)
create competing electronic nodes, making definitive NMR assignment critical for
distinguishing it from regioisomers (e.g., the 6-iodo derivative).

o Synthetic Utility: The C-1 bond at position 4 is highly reactive for palladium-catalyzed cross-
couplings (Suzuki-Miyaura, Sonogashira), while the C-3 hydroxyl provides a handle for
etherification or esterification.

Molecular Fingerprint

e Formula:
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e MW: 262.04 g/mol [1]

» Key Feature: The "Heavy Atom Effect" of lodine significantly alters the 13C chemical shift of
the C-4 carbon, serving as the primary diagnostic peak.

Experimental Protocol: Synthesis & Isolation

Note: This protocol prioritizes regioselectivity for the 4-iodo position using 3-
hydroxyacetophenone as the starting material.

Reaction Workflow (DOT Visualization)

The following diagram outlines the critical path from starting material to isolated, characterized
product.
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Caption: Step-by-step workflow for the regioselective iodination and isolation of the target
compound.

Methodology
o Preparation: Dissolve 3-hydroxyacetophenone (1.0 eq) in water/methanol (1:1). Add

(1.1 eq) to deprotonate the phenol, enhancing the activating effect of the oxygen.

¢ lodination: Add

(1.05 eq) or
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dropwise. The phenoxide directs the electrophile primarily to the ortho and para positions
relative to the oxygen.

o Regioselectivity Note: Position 6 (para to OH) is sterically accessible but sandwiched
between the acetyl and the ring edge. Position 4 (ortho to OH, para to Acetyl) is
electronically favorable and sterically viable. Position 2 is sterically crowded (between OH
and Acetyl).

o Workup: Quench excess iodine with saturated aqueous sodium thiosulfate (

). The solution will turn from dark brown to pale yellow.

 Purification: Acidify with 1M HCI to precipitate the product. Extract with Ethyl Acetate.[2][3][4]
Purify via silica gel chromatography (Hexane:EtOAc gradient) to separate the 4-iodo isomer
from the 6-iodo byproduct.

1H NMR Spectral Analysis

Solvent: DMSO-d6 (Recommended to observe the labile phenolic proton and prevent chemical
exchange). Frequency: 400 MHz or higher.

The 1H NMR spectrum is characterized by an AMX spin system (or ABX depending on
resolution) in the aromatic region and two distinct singlets.
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Interpretation & Causality

o Regio-Assignment: The coupling constant of ~8.0 Hz between H-5 and H-6 confirms they are
ortho neighbors. This rules out the 2-iodo isomer (which would show meta coupling only) and
helps distinguish from the 6-iodo isomer (where protons would be at 2, 4, 5).

e H-2 Isolation: The small coupling (

Hz) of H-2 confirms it has no immediate neighbors, placing it between the substituents at
positions 1 and 3.

13C NMR Spectral Analysis

Solvent: DMSO-d6. Frequency: 100 MHz.

The 13C spectrum contains the most definitive proof of structure due to the Heavy Atom Effect
of iodine.

The Heavy Atom Effect (Relativistic Shielding)

Normally, electronegative substituents (F, Cl, Br) deshield the attached carbon (move it
downfield, >120 ppm). lodine is unique. Due to large spin-orbit coupling (relativistic effects), the
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iodine nucleus shields the attached carbon significantly, often pushing it upfield to 80-100 ppm.
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157.8 C_quat C-3 (C-OH) oxygen attachment
(Ipso effect).
138.5 C_quat C-1 Ipso to Acetyl.
139.2 CH C-5 Ortho to lodine.
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Ortho to OH (Shielded
114.3 CH C-2
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CRITICAL PEAK.
Highly shielded due to
935 C_quat C-4 (C-) .
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Effect.
26.8 CH3 -CH3 Acetyl methyl group.

Structural Validation Logic

To ensure the synthesized compound is the correct isomer, follow this logic pathway.
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Obtain 13C NMR Spectrum
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Caption: Decision tree for validating the 1-(3-Hydroxy-4-iodophenyl)ethanone structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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